molecular formula C18H11ClN2O2S B243700 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

Cat. No. B243700
M. Wt: 354.8 g/mol
InChI Key: OKYJIQUIPXYUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the class of benzoxazole derivatives, which are known to exhibit diverse biological activities.

Mechanism of Action

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of downstream pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. In vitro and in vivo studies have shown that N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is its ability to selectively target the NF-κB pathway, which is involved in the pathogenesis of various diseases. However, the use of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide in lab experiments is limited by its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

Several potential future directions for the research on N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical trials for the treatment of various diseases. Additionally, the identification of its molecular targets and the elucidation of its mechanism of action may provide new insights into the pathogenesis of diseases and the development of novel therapeutic strategies.
Conclusion:
In conclusion, N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to selectively target the NF-κB pathway and exhibit diverse biological activities makes it a promising candidate for the development of novel therapeutic agents. However, further research is needed to fully understand its mechanism of action and evaluate its efficacy in preclinical and clinical trials.

Synthesis Methods

The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves the condensation of 3-chloroaniline with 2-aminophenol to form 2-(3-chlorophenyl)-1,3-benzoxazole. This intermediate is then reacted with thiophene-2-carboxylic acid chloride to yield N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide.

Scientific Research Applications

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. Several studies have demonstrated the ability of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide to modulate the activity of different signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and immune response.

properties

Molecular Formula

C18H11ClN2O2S

Molecular Weight

354.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H11ClN2O2S/c19-12-4-1-3-11(9-12)18-21-14-10-13(6-7-15(14)23-18)20-17(22)16-5-2-8-24-16/h1-10H,(H,20,22)

InChI Key

OKYJIQUIPXYUMX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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